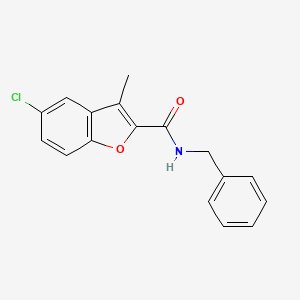

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide is an organic compound belonging to the benzofuran family.

Mechanism of Action

Target of Action

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compoundBenzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .

Biochemical Pathways

Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by various factors, including their physicochemical properties, the route of administration, and the patient’s physiological condition .

Result of Action

Benzofuran compounds, in general, have been shown to exert a wide range of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Indole: Another heterocyclic compound with a similar structure and wide range of biological activities.

Benzothiophene: A sulfur-containing analog of benzofuran with similar chemical properties and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl, chloro, and carboxamide groups can enhance its interactions with molecular targets and improve its overall efficacy in various applications.

Biological Activity

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of the chloro group and the benzyl moiety contributes to its reactivity and biological properties.

Anticancer Activity

Research has indicated that benzofuran derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Chloro Derivative | MCF-7 (Breast Cancer) | 1.05 | Induction of apoptosis via Bax/Bcl-2 modulation |

| 5-Bromo Derivative | A549 (Lung Cancer) | 16.4 | Inhibition of PLK1 signaling pathway |

| N-benzyl variant | SQ20B (Head and Neck) | 0.46 | Cytotoxicity through DNA interaction |

In a study focusing on the MCF-7 breast cancer cell line, this compound demonstrated a significant increase in pro-apoptotic protein Bax levels while decreasing anti-apoptotic Bcl-2 levels, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that benzofuran derivatives can exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. The presence of the benzyl moiety enhances interaction with microbial targets, leading to increased efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the expression levels of key proteins involved in the apoptotic pathway, particularly increasing Bax and decreasing Bcl-2.

- Inhibition of Signaling Pathways : It inhibits critical signaling pathways such as PLK1 (Polo-like kinase 1), which is essential for cell cycle progression in cancer cells .

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic processes, although specific mechanisms require further elucidation.

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is significantly influenced by their structural components:

- Chloro Substitution : The presence of a chloro group at position 5 enhances cytotoxicity while maintaining selectivity toward cancer cells.

- Benzyl Moiety : The benzyl group contributes to increased lipophilicity, facilitating better membrane penetration and interaction with cellular targets .

Case Studies

Several studies have focused on the biological evaluation of N-benzyl derivatives:

- Anticancer Evaluation : A study conducted on various benzofuran derivatives showed that those with the N-benzyl substitution exhibited enhanced antiproliferative activity compared to their non-benzyl counterparts .

- Antimicrobial Profiling : Research highlighted that certain analogs showed promising activity against Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents .

Properties

IUPAC Name |

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-11-14-9-13(18)7-8-15(14)21-16(11)17(20)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYDUGYLUYHWPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.